molecular formula C20H14F3N5O B2584025 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 891119-22-5

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2584025
CAS No.: 891119-22-5
M. Wt: 397.361
InChI Key: OARDTLHAJIXTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been demonstrated in various in vitro and in vivo models.

Medicine: The compound has shown promise in the treatment of inflammatory diseases and cancer. Its ability to inhibit excessive lung inflammatory reactions and metastasis makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the suppression of their kinase activities. This results in the inhibition of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • N-Methyl-N-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide: This compound is structurally similar but lacks the trifluoromethyl group, which affects its biological activity.

  • 4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol: This compound has a different substituent on the phenyl ring, leading to variations in its chemical properties and biological activity.

Uniqueness: N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its binding affinity and selectivity towards its molecular targets. This unique feature contributes to its superior biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O/c1-12-25-26-18-9-8-17(27-28(12)18)13-4-3-7-16(11-13)24-19(29)14-5-2-6-15(10-14)20(21,22)23/h2-11H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARDTLHAJIXTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.